molecular formula C9H19N3O3 B2828102 N-[2-(dimethylamino)ethyl]-N'-(2-methoxyethyl)ethanediamide CAS No. 766523-04-0

N-[2-(dimethylamino)ethyl]-N'-(2-methoxyethyl)ethanediamide

Cat. No.: B2828102
CAS No.: 766523-04-0
M. Wt: 217.269
InChI Key: SQAZEUNBBZQRFL-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)ethyl]-N’-(2-methoxyethyl)ethanediamide is a chemical compound with a complex structure that includes both dimethylamino and methoxyethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)ethyl]-N’-(2-methoxyethyl)ethanediamide typically involves the reaction of dimethylaminoethylamine with methoxyethylamine in the presence of a suitable catalyst. The reaction conditions often include controlled temperatures and pressures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to maximize efficiency. The use of advanced purification techniques, such as distillation and chromatography, ensures that the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)ethyl]-N’-(2-methoxyethyl)ethanediamide undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound.

    Substitution: Nucleophilic substitution reactions can occur, where the dimethylamino or methoxyethyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halides, acids, and bases under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding amides or alcohols, while reduction can produce simpler amines.

Scientific Research Applications

N-[2-(dimethylamino)ethyl]-N’-(2-methoxyethyl)ethanediamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.

    Medicine: Explored for its therapeutic potential in drug development and as a pharmacological agent.

    Industry: Utilized in the production of polymers, coatings, and other materials due to its unique chemical properties.

Mechanism of Action

The mechanism by which N-[2-(dimethylamino)ethyl]-N’-(2-methoxyethyl)ethanediamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites, altering the activity of proteins and other molecules involved in various cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(dimethylamino)ethyl]acrylamide: Shares the dimethylaminoethyl group but differs in its acrylamide structure.

    N-[2-(dimethylamino)ethyl]-1,8-naphthalimide: Contains a naphthalimide core, making it distinct in its photoinitiating properties.

    2-(Dimethylamino)ethyl methacrylate: Similar in having the dimethylaminoethyl group but with a methacrylate structure.

Uniqueness

N-[2-(dimethylamino)ethyl]-N’-(2-methoxyethyl)ethanediamide is unique due to its combination of dimethylamino and methoxyethyl groups, which confer specific chemical reactivity and potential for diverse applications in research and industry.

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N'-(2-methoxyethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O3/c1-12(2)6-4-10-8(13)9(14)11-5-7-15-3/h4-7H2,1-3H3,(H,10,13)(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQAZEUNBBZQRFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)C(=O)NCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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